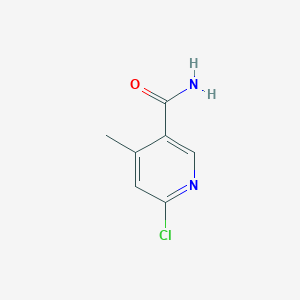

6-Chloro-4-methylnicotinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-methylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c1-4-2-6(8)10-3-5(4)7(9)11/h2-3H,1H3,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKAHTNNENHWXKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C(=O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301278205 | |

| Record name | 6-Chloro-4-methyl-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301278205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65169-37-1 | |

| Record name | 6-Chloro-4-methyl-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65169-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-4-methyl-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301278205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Chloro-4-methylnicotinamide CAS number and properties

An in-depth technical guide on 6-Chloro-4-methylnicotinamide , structured for researchers and drug development professionals.

CAS Registry Number: 65169-37-1 IUPAC Name: 6-Chloro-4-methylpyridine-3-carboxamide[1]

Executive Summary

6-Chloro-4-methylnicotinamide is a halogenated pyridine derivative serving as a critical scaffold in medicinal chemistry. Distinguished by its specific substitution pattern—a chlorine atom at the C6 position and a methyl group at the C4 position—this compound functions as a versatile electrophilic building block. It is increasingly utilized in the synthesis of Targeted Protein Degraders (TPDs) , specifically BRD9 degraders for synovial sarcoma treatment, and various kinase inhibitors. This guide delineates its physicochemical profile, synthetic pathways, and application in high-value pharmaceutical workflows.

Chemical Identity & Physicochemical Properties

The unique steric and electronic environment provided by the C4-methyl group, combined with the reactive C6-chloro handle, makes this molecule a "privileged structure" for nucleophilic aromatic substitution (

Core Identity Data

| Property | Specification |

| CAS Number | 65169-37-1 |

| Molecular Formula | |

| Molecular Weight | 170.60 g/mol |

| SMILES | Cc1cc(Cl)ncc1C(N)=O |

| InChI Key | BKAHTNNENHWXKB-UHFFFAOYSA-N |

| Appearance | Yellow to Off-white Solid |

Physicochemical Parameters

| Parameter | Value | Context |

| Melting Point | 169–170 °C | Crystalline stability indicator [1].[2][3] |

| Boiling Point | ~347.6 °C | Predicted at 760 mmHg. |

| Density | 1.285 g/cm³ | Predicted. |

| Solubility | DMSO, Methanol, Ethyl Acetate | Limited water solubility; requires organic co-solvents for reaction. |

| pKa | ~13.5 (Amide N-H) | Weakly acidic amide proton. |

Synthetic Methodologies

The synthesis of 6-Chloro-4-methylnicotinamide typically proceeds through the functionalization of 4-methylpyridine precursors. The most robust industrial route involves the chlorination of 6-hydroxy-4-methylnicotinonitrile (or its acid analog) followed by controlled hydrolysis.

Primary Synthetic Pathway

The following workflow illustrates the conversion from the hydroxy-nitrile precursor to the final amide. This pathway minimizes side reactions associated with methyl group oxidation.

Figure 1: Synthetic route from nitrile precursor via chlorination and hydrolysis.[4][5][2][6][7][8]

Protocol Insight:

-

Chlorination: The use of Phosphorus Oxychloride (

) is critical to convert the pyridone tautomer (6-hydroxy) into the 6-chloro derivative. This step restores aromaticity to the pyridine ring, activating the C6 position for future substitution. -

Hydrolysis: The conversion of the nitrile (

) to the primary amide (

Applications in Drug Discovery

6-Chloro-4-methylnicotinamide is not merely a passive intermediate; it is a strategic scaffold in the development of PROTACs (Proteolysis Targeting Chimeras) and small molecule inhibitors.

BRD9 Degraders (Synovial Sarcoma)

Recent patent literature highlights this compound as a key intermediate in synthesizing degraders of BRD9 (Bromodomain-containing protein 9) . BRD9 is a component of the BAF chromatin remodeling complex, and its degradation is a therapeutic strategy for synovial sarcoma driven by the SS18-SSX fusion protein.

-

Mechanism: The 6-chloro position undergoes

with amine-linked ligands (e.g., piperazines or spiro-cycles) to attach the E3 ligase recruiting element or the warhead. -

The C4-Methyl Effect: The methyl group at position 4 induces a steric twist, often improving the selectivity of the resulting inhibitor by restricting conformational rotation within the enzyme binding pocket.

Functionalization Logic

The molecule offers two distinct "handles" for medicinal chemists:

-

C6-Chloro (Electrophile): Susceptible to nucleophilic attack by amines, thiols, or alkoxides. Used to attach the core scaffold to larger pharmacophores.

-

C3-Amide (H-Bond Donor/Acceptor): Can be dehydrated to a nitrile, reduced to an amine, or used as a directing group for ortho-lithiation.

Figure 2: Divergent synthesis pathways for pharmaceutical applications.

Handling & Safety (E-E-A-T)

As a halogenated pyridine, this compound requires standard laboratory safety protocols. It is classified as an irritant but possesses specific stability characteristics.

-

Hazard Classification:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at 2–8°C (refrigerated) under an inert atmosphere (Argon/Nitrogen). The C6-chloro group is stable but can hydrolyze under prolonged exposure to moisture and heat.

-

Solubility for Bioassays: For in vitro assays, prepare stock solutions in DMSO . Avoid aqueous storage; dilute into aqueous buffer immediately prior to use to prevent precipitation or hydrolysis.

References

-

BLD Pharm. (2025). Product Analysis: 6-Chloro-4-methylnicotinamide (CAS 65169-37-1).[4][2][6][9] Retrieved from

-

Du, X., et al. (2021). Compounds and uses thereof (BRD9 Degraders). US Patent 11,851,445 B2.[7] Washington, DC: U.S. Patent and Trademark Office. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12364230 (Related Isomer Reference). Retrieved from

-

ChemSynthesis. (2025).[3] Synthesis and Properties of Chlorinated Nicotinamides. Retrieved from

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. 152362-01-1|2-Chloro-4-methylnicotinamide|BLD Pharm [bldpharm.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 1824294-52-1|6-Chloro-2-methylnicotinamide|BLD Pharm [bldpharm.com]

- 5. 4-CHLORO-6-METHYLNICOTINONITRILE synthesis - chemicalbook [chemicalbook.com]

- 6. 54189-82-1|6-Chloro-N-methylnicotinamide|BLD Pharm [bldpharm.com]

- 7. US11851445B2 - Compounds and uses thereof - Google Patents [patents.google.com]

- 8. WO2019182925A1 - Oxadiazole transient receptor potential channel inhibitors - Google Patents [patents.google.com]

- 9. cacheby.com [cacheby.com]

Chemical properties of 4,6-disubstituted nicotinamide derivatives

Topic: Chemical Properties of 4,6-Disubstituted Nicotinamide Derivatives Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Privileged Scaffold

The nicotinamide moiety (pyridine-3-carboxamide) is a cornerstone of medicinal chemistry, serving as the recognition motif for a vast array of NAD+-dependent enzymes and kinases. However, the unsubstituted scaffold suffers from rapid metabolic clearance and limited selectivity. The introduction of substituents at the 4- and 6-positions transforms this ubiquitous vitamin into a highly tunable pharmacophore.

This guide analyzes the chemical properties of 4,6-disubstituted nicotinamide derivatives, focusing on their role as potent inhibitors of NAMPT (Nicotinamide Phosphoribosyltransferase) and IRAK4 (Interleukin-1 Receptor-Associated Kinase 4). We explore how specific substitution patterns modulate electronic density, block metabolic soft spots, and lock bioactive conformations.

Structural Analysis & SAR Logic

The chemical behavior of 4,6-disubstituted nicotinamides is governed by the electronic perturbation of the pyridine ring.

The 4-Position: The Steric & Electronic Gatekeeper

-

Electronic Effect: Substituents at C4 are para to the pyridine nitrogen. Electron-donating groups (EDGs) like amines (-NHR) or alkoxys (-OR) at this position significantly increase the electron density on the ring nitrogen, elevating the pKa (typically from ~3.3 in unsubstituted nicotinamide to >5.0). This enhances solubility in acidic media and alters hydrogen bond acceptor capability.

-

Steric Effect: In NAMPT inhibitors, the 4-position often accommodates a "tail" group (e.g., a phenyl or piperidine linker) that extends into the enzyme's tunnel region. In IRAK4 inhibitors, a 4-amino group is critical for forming a hydrogen bond with the hinge region of the kinase.

The 6-Position: The Metabolic Shield

-

Metabolic Stability: The C6 position of the pyridine ring is highly susceptible to nucleophilic attack and oxidative metabolism (e.g., by aldehyde oxidase). Unsubstituted nicotinamides are rapidly metabolized to 6-pyridones. Introducing a substituent here (e.g., -CF3, -CH3, or an aryl group) blocks this "soft spot," significantly extending the half-life (

). -

Lipophilicity Modulation: 6-substituents are often used to tune LogP. A 6-trifluoromethyl group, for instance, boosts lipophilicity for membrane permeability while simultaneously preventing metabolic oxidation.

Physicochemical Profiling

The following table summarizes the shift in properties when modifying the core scaffold.

| Property | Unsubstituted Nicotinamide | 4,6-Diamino-Nicotinamide | 4-Alkoxy-6-Aryl-Nicotinamide |

| pKa (Pyridine N) | ~3.35 | ~6.5 - 7.2 (Highly Basic) | ~4.0 - 5.0 |

| LogP | -0.37 (Hydrophilic) | 1.5 - 3.0 (Drug-like) | 3.5 - 5.0 (Lipophilic) |

| Metabolic Liability | High (N-oxidation, 6-hydroxylation) | Low (Blocked 6-position) | Low (Blocked 6-position) |

| Key Interaction | H-bond donor/acceptor (Amide) | Hinge Binder (Kinase) | Hydrophobic Tunnel Binder (NAMPT) |

Synthetic Methodologies

A robust, self-validating protocol for synthesizing 4,6-disubstituted derivatives often starts from ethyl 4,6-dichloronicotinate . This route allows for sequential, regioselective nucleophilic aromatic substitution (

Protocol: Synthesis of 4,6-Diaminonicotinamide Derivatives

Objective: Synthesis of a 4-alkylamino-6-arylamino-nicotinamide (IRAK4 Inhibitor Scaffold).

Reagents:

-

Starting Material (SM): Ethyl 4,6-dichloronicotinate[1]

-

Amine A (R-NH2): Primary aliphatic amine (e.g., isopropylamine)

-

Amine B (Ar-NH2): Aniline derivative

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Coupling Agent: HATU or EDC/HOBt

-

Solvents: DMF, Ethanol, THF

Step-by-Step Methodology:

-

Regioselective C4 Displacement (

):-

Dissolve ethyl 4,6-dichloronicotinate (1.0 eq) in Ethanol.

-

Add DIPEA (1.2 eq) and Amine A (1.0 eq) at 0°C.

-

Mechanism:[2][3][4][5][6][7][8] The C4 position is more electrophilic than C6 due to the inductive effect of the adjacent ester group and the para-relationship to the pyridine nitrogen.

-

Stir at RT for 4–6 hours. Monitor by TLC/LC-MS.

-

Validation: Product should show a mass shift corresponding to mono-substitution. Unreacted SM indicates need for slight heat (40°C).

-

-

Ester Hydrolysis:

-

Treat the intermediate with LiOH (2.0 eq) in THF/H2O (3:1).

-

Stir at RT for 2 hours. Acidify to pH 4 with 1N HCl to precipitate the carboxylic acid.

-

Filter and dry.

-

-

Amide Coupling (Formation of Nicotinamide):

-

Dissolve the acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq).

-

Add Ammonium Chloride (or primary amine for substituted amides) (1.5 eq).

-

Stir at RT for 12 hours.

-

Validation: Appearance of the carboxamide peak in 1H NMR (~7.5-8.0 ppm broad singlets).

-

-

C6 Displacement (Buchwald-Hartwig or High-Temp

):-

The C6-chloro is less reactive.

-

Method A (Thermal): Dissolve intermediate in NMP, add Amine B (Ar-NH2, 2.0 eq) and DIPEA. Heat to 140°C in a microwave reactor for 1 hour.

-

Method B (Catalytic): Use Pd2(dba)3 / Xantphos, Cs2CO3 in Dioxane at 100°C.

-

Validation: Final product characterized by HRMS and 1H NMR (loss of Cl isotope pattern, appearance of aromatic amine signals).

-

Visualizations

Figure 1: Synthetic Workflow for 4,6-Disubstituted Nicotinamides

Caption: Regioselective synthesis starting from ethyl 4,6-dichloronicotinate. C4 is substituted first due to higher electrophilicity.

Figure 2: NAMPT Inhibition Pathway[7]

4,6-disubstituted nicotinamides (like FK866 analogs) act as competitive inhibitors in the NAD+ salvage pathway.

Caption: NAMPT catalyzes the rate-limiting conversion of NAM to NMN. Inhibitors bind the NAM pocket, depleting NAD+.

Biological Applications & Therapeutic Relevance

NAMPT Inhibition (Oncology)

Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the NAD+ salvage pathway.[5][6] Cancer cells, having high metabolic demands, are addicted to this pathway.

-

Mechanism: 4,6-disubstituted derivatives (often with a 4-pyridyl or 4-piperidyl group) bind in the tunnel connecting the nicotinamide binding site to the PRPP site.

-

Key Compound: FK866 (a 4-substituted derivative) and newer 4,6-disubstituted analogs show IC50 values in the low nanomolar range. The 6-position modification improves oral bioavailability compared to early generation inhibitors [1].

IRAK4 Inhibition (Immunology)

IRAK4 is critical for Toll-like receptor (TLR) signaling.[9][10]

-

Mechanism: 4,6-diaminonicotinamides bind to the ATP-binding pocket. The pyridine nitrogen accepts a hydrogen bond from the hinge region (Val263 in IRAK4).

-

SAR Insight: A 4-amino group provides an essential donor H-bond to the gatekeeper residue, while the 6-substituent occupies the solvent-exposed region, allowing for solubility optimization [2].

Conclusion

The 4,6-disubstituted nicotinamide scaffold represents a "sweet spot" in heterocyclic medicinal chemistry. By leveraging the differential reactivity of the 4- and 6-positions, chemists can synthesize highly selective inhibitors that resist metabolic degradation. The transition from a simple vitamin (Nicotinamide) to complex drugs like IRAK4 inhibitors relies on the precise control of electronic density and steric bulk described in this guide.

References

-

Medicinal chemistry of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors. Source: PubMed / NIH URL:[Link]

-

Discovery and structure-based design of 4,6-diaminonicotinamides as potent and selective IRAK4 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (via PubMed) URL:[Link]

-

Optimization of Nicotinamides as Potent and Selective IRAK4 Inhibitors. Source: ACS Medicinal Chemistry Letters (via NIH) URL:[Link]

-

Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway. Source: Journal of Medicinal Chemistry (via PMC) URL:[Link]

Sources

- 1. Optimization of Nicotinamides as Potent and Selective IRAK4 Inhibitors with Efficacy in a Murine Model of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, in Human Cancer Cells: METABOLIC BASIS AND POTENTIAL CLINICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Basis for Resistance to Diverse Classes of NAMPT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. osti.gov [osti.gov]

- 10. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubilization & Stability of 6-Chloro-4-methylnicotinamide

[1]

Executive Summary

This technical guide addresses the solubilization, stability, and handling of 6-Chloro-4-methylnicotinamide in polar aprotic solvents, specifically Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).

While specific thermodynamic solubility constants (

Critical Recommendation: Researchers must treat solubility as a dynamic parameter. The primary failure modes for this compound in solution are precipitation due to DMSO hygroscopicity and chemical degradation via DMF hydrolysis .[1] This guide provides the protocols to determine exact solubility limits and mitigate these risks.

Physicochemical Profile & Solvent Interaction[2][3][4]

To optimize solubility, we must first understand the solute-solvent interaction forces.[1]

Structural Analysis[1]

-

Key Functional Groups:

Solvent Selection Matrix

Both DMSO and DMF are polar aprotic solvents capable of disrupting the strong intermolecular hydrogen bonding of the amide crystal lattice.

| Feature | DMSO (Dimethyl Sulfoxide) | DMF (Dimethylformamide) |

| Dielectric Constant | 47.2 (High Polarity) | 36.7 (Moderate-High) |

| Boiling Point | 189°C | 153°C |

| Solubilization Mechanism | Strong dipole interaction; disrupts H-bonds.[1] | Dipole interaction; effective for aromatic amides.[1] |

| Freezing Point | 19°C (Risk of freezing) | -61°C (Cold stable) |

| Major Risk | Hygroscopicity: Absorbs water, causing "crash-out."[1] | Hydrolysis: Degrades to Formic Acid + Dimethylamine.[1] |

| Biological Toxicity | Low (permeates membranes).[1] | Moderate (Liver toxicity).[1][5] |

Experimental Protocol: Thermodynamic Solubility Determination

Do not rely on kinetic solubility (from stock solutions) for critical assays.[1] Use the Shake-Flask Method to determine the true thermodynamic limit.[6]

Workflow Diagram

Figure 1: Standardized workflow for thermodynamic solubility determination.

Step-by-Step Methodology

-

Preparation: Weigh approximately 5–10 mg of 6-Chloro-4-methylnicotinamide into a chemically resistant glass vial (e.g., borosilicate).

-

Saturation: Add 100 µL of anhydrous DMSO or DMF.

-

Visual Check: If the solid dissolves immediately, the solution is not saturated. Add more solid until a visible precipitate remains.[1]

-

-

Equilibration:

-

Seal the vial tightly (Parafilm is recommended to prevent water absorption).[1]

-

Agitate on an orbital shaker at 25°C for 24 to 48 hours .

-

Note: Avoid magnetic stir bars as they can grind the crystal, creating supersaturated artifacts.

-

-

Separation:

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Alternatively, filter through a PTFE or Nylon syringe filter (0.22 µm).[1] Do not use Cellulose Acetate (dissolves in DMSO).

-

-

Quantification:

Stability & Storage Risks[9]

The solubility of 6-Chloro-4-methylnicotinamide is not a static number; it changes based on storage conditions.[1][7]

The DMSO "Hygroscopicity Trap"

DMSO is aggressively hygroscopic.[1][7][8] At 60% relative humidity, pure DMSO can absorb up to 10% water by weight within 24 hours.[1]

-

Mechanism: As water content increases, the solvent power decreases exponentially for lipophilic compounds (like chlorinated pyridines).

-

Result: The compound precipitates (crashes out) invisibly in the tube, leading to false negatives in biological assays.

-

Mitigation: Store DMSO stocks in single-use aliquots at -20°C. Use a desiccator for room temperature work.[1]

The DMF Decomposition Pathway

DMF is chemically unstable in the presence of water and light.

Figure 2: Degradation pathway of DMF and potential reactivity with the target molecule.

-

Risk: The breakdown product, Dimethylamine , is a nucleophile. It can attack the 6-Chloro position (via

) or the amide group, chemically altering your target molecule. -

Mitigation: Use fresh, anhydrous DMF (99.8%+). Avoid long-term storage of this specific compound in DMF.[1]

Biological Implications[1][12]

When transferring these stock solutions into biological media (e.g., cell culture or enzyme assays), consider the Solvent Tolerance Limit .

-

DMSO: Generally tolerated up to 0.1% - 0.5% (v/v) in cell assays.[1]

-

DMF: More toxic; typically kept < 0.1% (v/v).[1]

-

Precipitation on Dilution:

-

When injecting a 100 mM DMSO stock into an aqueous buffer, the rapid mixing can cause "kinetic precipitation."

-

Protocol: Dilute the stock into an intermediate solvent (e.g., 50% DMSO/Water) before the final dilution to prevent shock precipitation.

-

References

-

PubChem. 6-Chloro-N-methylnicotinamide (Compound Summary). National Library of Medicine.[1] [Link]

-

Li, P., et al. Thermodynamic Solubility Measurement: The Shake-Flask Method.[1] Assay Guidance Manual, Eli Lilly & Co., 2012.[1] [Link]

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Physical Properties & Stability. Bulletin 101.[1] [Link]

Sources

- 1. 6-Chloronicotinamide | C6H5ClN2O | CID 80456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 6-Chloro-N-methylnicotinamide | C7H7ClN2O | CID 12364230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nicotinamide - Wikipedia [en.wikipedia.org]

- 5. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04985H [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

Handling High-Reactivity Intermediates: A Safety & Stability Framework for Chloromethylnicotinamide Analogs

Executive Summary: The "Warhead" Context

Chloromethylnicotinamide analogs are not standard vitamins. While they share the nicotinamide (Vitamin B3) scaffold, the introduction of a chloromethyl group (

In drug discovery, these analogs are often synthesized as reactive intermediates for cross-linking or as "warheads" for covalent enzyme inhibitors. Their utility lies in their high reactivity; however, this same property drives their toxicity and instability. This guide moves beyond generic SDS templates to address the specific handling requirements dictated by their Structure-Activity Relationship (SAR).

Chemical Hazard Assessment

The Electrophilic Mechanism

The core hazard is the susceptibility of the chloromethyl group to nucleophilic attack (

-

Primary Risk: Genotoxicity and cytotoxicity via DNA alkylation.

-

Secondary Risk: Severe skin and eye corrosion due to rapid hydrolysis on moist surfaces, releasing Hydrochloric Acid (HCl).

Predicted GHS Classification

Based on SAR with 2-chloromethylpyridine and nitrogen mustards.

| Hazard Class | Category | Hazard Statement | Signal Word |

| Skin Corrosion | 1B | H314: Causes severe skin burns and eye damage.[1][2] | DANGER |

| Acute Toxicity | 3 | H301/H331: Toxic if swallowed or inhaled. | DANGER |

| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects. | WARNING |

| Sensitization | 1 | H317: May cause an allergic skin reaction. | WARNING |

Stability & Storage: The Autocatalytic Trap

The most common failure mode in handling these analogs is moisture-induced degradation .

The Hydrolysis Pathway

Upon contact with trace moisture, the chloromethyl group hydrolyzes to the hydroxymethyl derivative, releasing HCl.

-

The Trap: The pyridine ring is basic. It captures the released HCl, forming a pyridinium salt. This salt is often more hygroscopic than the free base, attracting more moisture, accelerating the degradation loop.

Visualization: Degradation Mechanism

Figure 1: The hydrolytic degradation pathway of chloromethylnicotinamide, highlighting the release of corrosive HCl.

Storage Protocol[3]

-

Temperature: Store at -20°C . Lowering kinetic energy retards the hydrolysis rate.

-

Atmosphere: Must be stored under Argon or Nitrogen .[3]

-

Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or heat-shrink bands over the cap.

Operational Handling Protocols

Engineering Controls

Never handle these analogs on an open bench.

-

Primary: Glovebox (Nitrogen atmosphere, <5 ppm

). -

Secondary: Chemical Fume Hood with Schlenk line techniques.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are often insufficient for alkylating agents due to potential permeation.

| PPE Item | Specification | Rationale |

| Gloves (Inner) | Nitrile (4 mil) | Dexterity. |

| Gloves (Outer) | Silver Shield / 4H or Viton | Impermeable to alkyl halides and chlorinated solvents. |

| Eye Protection | Chemical Goggles | Safety glasses do not seal against corrosive dusts. |

| Body | Lab Coat + Chemical Apron | Prevent clothes contamination. |

Emergency Response & Deactivation

The "Quench" Principle

Do not simply wash with water (which generates HCl). You must destroy the alkylating potential using a nucleophile.

Decontamination Solution (The "Decon Mix")

Prepare a fresh solution of:

-

Sodium Thiosulfate (

): 10% w/v (The nucleophile) -

Water: 90%

Mechanism: The thiosulfate anion (

Spills and Disposal Workflow

Figure 2: Decision tree for safe handling and spill management.

First Aid Measures

-

Eye Contact: Immediately flush with water for 15 minutes.[4] Do not use neutralizing agents in the eye. Transport to ER immediately.

-

Skin Contact:

-

Inhalation: Remove to fresh air. Monitor for pulmonary edema (fluid in lungs) which can be delayed up to 24 hours.

References

-

PubChem. (n.d.). Nicotinamide | C6H6N2O. National Library of Medicine. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.). Substance Information: 2-(chloromethyl)pyridine hydrochloride.[2] Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Alkylating Agents - LiverTox. Retrieved from [Link]

Sources

Methodological & Application

Nucleophilic aromatic substitution (SNAr) at C6-position of nicotinamides

Application Note: Regioselective Nucleophilic Aromatic Substitution (

Executive Summary

This guide details the synthetic protocols for functionalizing the C6-position of nicotinamides (pyridine-3-carboxamides) via Nucleophilic Aromatic Substitution (

Mechanistic Insight & Regioselectivity

The "Matched" Activation Hypothesis

Success in substituting the C6-position relies on understanding the electronic vectors at play. Unlike the C2 or C4 positions, C6 benefits from a synergistic activation that minimizes steric penalty.

-

Ortho-Nitrogen Effect: The ring nitrogen (

) exerts a strong inductive ( -

Para-Amide Effect: The carboxamide group at C3 is a moderate electron-withdrawing group (EWG).

-

At C2 (Ortho to Amide): Highly activated but sterically hindered by the amide.

-

At C4 (Ortho to Amide): Activated, but often prone to competing addition at C2.

-

At C6 (Para to Amide): The amide exerts a through-conjugation (

) effect that stabilizes the negative charge delocalized onto C3. Crucially, C6 is sterically unencumbered, allowing for attack by bulky nucleophiles.

-

Reaction Pathway Visualization

The following diagram illustrates the resonance stabilization of the Meisenheimer intermediate, highlighting why the C6-pathway is energetically accessible.

Caption: Fig 1. Reaction coordinate showing the formation of the Meisenheimer complex, stabilized by the N1-nitrogen and C3-amide group.

Experimental Design & Optimization

Substrate & Nucleophile Selection

-

Leaving Group (LG): Fluorine (

) reacts 10–100x faster than Chlorine ( -

Solvent System:

-

Standard: DMSO or DMF (High dielectric constant stabilizes the polar transition state).

-

Green Alternative: n-Butanol or i-PrOH (Protophilic solvents that can assist in proton transfer, though slower rates).[1]

-

-

Base: Required to neutralize the HCl/HF byproduct. DIPEA (Hünig's base) is preferred over inorganic bases (

) in organic solvents to maintain homogeneity.

Comparative Data: Solvent & Temperature Effects

Table 1: Optimization of 6-chloronicotinamide (1.0 eq) with Morpholine (1.2 eq)

| Entry | Solvent | Base (2.0 eq) | Temp (°C) | Time (h) | Conversion (%)* | Notes |

| 1 | Ethanol | TEA | 78 (Reflux) | 12 | 45% | Too slow; solvent limits temp. |

| 2 | DMF | 100 | 4 | 88% | Heterogeneous; stirring critical. | |

| 3 | DMSO | DIPEA | 120 | 2 | >98% | Optimal Thermal Conditions. |

| 4 | NMP | DIPEA | 160 (MW) | 0.3 | >99% | Optimal Microwave Conditions. |

*Conversion determined by HPLC at 254 nm.

Detailed Protocols

Protocol A: Standard Thermal (Scale: 1–10 g)

Best for: Large batches, non-volatile amines, standard lab setups.

Reagents:

-

6-Chloronicotinamide (1.0 eq)

-

Nucleophile (Amine/Thiol) (1.2 – 1.5 eq)

-

DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

-

DMSO (Dimethyl sulfoxide) [Concentration: 0.5 M]

Procedure:

-

Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Add 6-chloronicotinamide and DMSO.

-

Addition: Add the DIPEA followed by the nucleophile. If the nucleophile is a solid, add it directly; if liquid, add via syringe.

-

Reaction: Heat the mixture to 110–120 °C in an oil bath.

-

Checkpoint: Monitor by TLC (10% MeOH in DCM) or LCMS every hour. The product is typically more polar than the starting chloride.

-

-

Workup (Precipitation Method - Preferred):

-

Cool the reaction mixture to room temperature.

-

Slowly pour the DMSO solution into 10 volumes of ice-cold water with vigorous stirring.

-

The product usually precipitates as a white/off-white solid.

-

Filter the solid, wash with water (

) to remove residual DMSO/DIPEA, and wash once with cold diethyl ether.

-

-

Workup (Extraction Method - For soluble products):

-

If no precipitate forms, dilute with water and extract with EtOAc (

). -

Wash combined organics with Brine (

) to remove DMSO. -

Dry over

, filter, and concentrate.

-

Protocol B: Microwave-Assisted (Scale: <500 mg)

Best for: Library generation, unreactive nucleophiles, rapid screening.

Reagents:

-

6-Fluoronicotinamide (Preferred for speed) or 6-Chloronicotinamide

-

Nucleophile (1.5 eq)

-

TEA (Triethylamine) (2.0 eq)

-

i-PrOH (Isopropanol) or NMP [Concentration: 0.2 M]

Procedure:

-

Setup: In a microwave-compatible vial (2–5 mL), combine substrate, nucleophile, base, and solvent. Cap with a crimp top.

-

Irradiation: Heat to 140–160 °C for 15–30 minutes (High Absorption level).

-

Note: Ethanol/i-PrOH generates significant pressure; ensure the vial is rated for >20 bar.

-

-

Isolation:

-

Decap the vial.

-

Evaporate the solvent directly (if volatile) or load the crude mixture onto a SCX (Strong Cation Exchange) cartridge.

-

Flush with MeOH (removes non-basic impurities), then elute product with

in MeOH.

-

Workflow Visualization

Caption: Fig 2. Decision tree for reaction monitoring and workup selection based on product solubility.

Troubleshooting & Self-Validation

| Issue | Potential Cause | Remediation |

| Low Conversion | Nucleophile is too weak or sterically hindered. | Switch solvent to NMP; increase Temp to 140°C. Switch LG from -Cl to -F. |

| Hydrolysis of Amide | Presence of water in basic conditions at high temp. | Use anhydrous DMSO/DMF. Avoid hydroxide bases (NaOH/KOH); stick to DIPEA/TEA. |

| Impurity: Bis-addition | Not applicable for 6-chloro (only one LG). | N/A for this substrate. |

| Oiling out in Water | Product has intermediate polarity. | Add Brine to the water during precipitation. If oil persists, extract with DCM instead of EtOAc. |

Validation Step:

-

1H NMR Diagnostic: Look for the "downfield shift" of the C5-proton. In the starting material (6-Cl), the C5-H is a doublet around

7.5 ppm. Upon substitution with an amine, the electron-donating nature of the amine shields the ring, shifting C5-H upfield (often to -

Mass Spec: Confirm the mass shift:

.

References

-

Mechanism of

: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[1][2][3][4][5][6][7][8] Chemical Reviews, 49(2), 273–412. Link -

Microwave Synthesis: Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. Link

-

Nicotinamide Chemistry: Synthesis of 6-Amino-nicotinamides. U.S. Patent US20070037854A1. (Example of industrial relevance for kinase inhibitors). Link

-

Green Solvents in

: Sherwood, J., et al. (2014). Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents.[1] Chemical Communications, 50, 9650-9652. Link -

Regioselectivity Reviews: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley. (Standard authoritative text for pyridine reactivity). Link

Sources

- 1. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]

- 2. byjus.com [byjus.com]

- 3. youtube.com [youtube.com]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

Application Note: High-Fidelity Buchwald-Hartwig Amination of 6-Chloronicotinamide Derivatives

This Application Note is structured as a high-level technical guide for drug discovery chemists, focusing on the specific challenges and solutions for coupling 6-chloronicotinamide derivatives.

Executive Summary

6-Chloronicotinamide (6-CNAM) derivatives are privileged scaffolds in medicinal chemistry, serving as precursors for kinase inhibitors (e.g., VEGFR, EGFR targets) and NAMPT inhibitors. However, their functionalization via Buchwald-Hartwig amination presents a dichotomy:

-

Electronic Activation: The electron-deficient pyridine ring facilitates oxidative addition at the C6-Cl bond.

-

Catalytic Deactivation: The pyridine nitrogen (N1) and the primary amide (C3-CONH2) act as competitive Lewis bases, capable of sequestering Pd(II) species and poisoning the catalytic cycle.

This guide outlines a "Ligand-Controlled, Base-Modulated" approach to overcome these hurdles, moving beyond generic screening to rational protocol design.

Mechanistic Insight & Catalyst Design

The success of this transformation relies on suppressing off-cycle equilibria. The 6-position chloride is activated, but the formation of stable Pd(II)-pyridyl dimers or amido-palladacycles often arrests turnover.

The "Pd-Eater" Effect

The primary amide protons (pKa ~15-17) are susceptible to deprotonation by strong bases (e.g., NaOtBu), forming an amidate anion that binds tightly to Palladium. Furthermore, the pyridine nitrogen can displace labile ligands.

Solution: Use of Bulky Biaryl Phosphine Ligands (Dialkylbiarylphosphines) creates a steric wall that prevents the coordination of the pyridine nitrogen and destabilizes the formation of inactive dimers.

Mechanistic Pathway Visualization

The following diagram illustrates the productive cycle versus the specific off-cycle traps relevant to nicotinamides.

Figure 1: Catalytic cycle highlighting specific deactivation pathways for aminopyridines. Preventing N-binding requires bulky ligands (L), while preventing amidate formation requires careful base selection.

Critical Parameter Optimization

Ligand Selection Matrix

For 6-chloronicotinamides, "Generational" ligands from the Buchwald lab are superior to bidentates (BINAP/DPPF) due to the need for extreme steric bulk to prevent N-coordination.

| Ligand | Class | Application Scope | Recommendation |

| XPhos | Biaryl Monophosphine | General purpose. Excellent for unhindered primary amines. | First Choice |

| BrettPhos | Biaryl Monophosphine | High selectivity for primary amines; prevents arylation of the amide group. | Precision Choice |

| RuPhos | Biaryl Monophosphine | Best for secondary amines and sterically hindered substrates. | Secondary Amines |

| tBuXPhos | Biaryl Monophosphine | Late-stage functionalization; highly active but expensive. | Difficult Substrates |

Base & Solvent Systems[1][2]

-

Standard (Robust): NaOtBu in Toluene or Dioxane.

-

Pros: Fast, high conversion.

-

Cons: Can deprotonate the nicotinamide amide (side reactions).

-

-

Mild (Selective): K3PO4 or Cs2CO3 in t-Amyl Alcohol or Dioxane.

-

Pros: Preserves the amide functionality; tolerates sensitive groups (esters, nitriles).

-

Cons: Slower; often requires a Precatalyst (G3/G4) to maintain active Pd.

-

Experimental Protocols

Protocol A: The "Robust" Method (Non-Sensitive Amines)

Best for coupling simple alkyl amines or anilines where the nicotinamide group is stable.

Reagents:

-

Pd Source: Pd2(dba)3 (1.0 mol%) or Pd(OAc)2 (2.0 mol%)

-

Ligand: XPhos (2-4 mol%)

-

Base: NaOtBu (1.4 equiv)

-

Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M)

-

Temp: 100 °C

Step-by-Step:

-

Catalyst Pre-formation (Crucial): In a glovebox or under Argon, charge a reaction vial with Pd2(dba)3 (9.2 mg, 0.01 mmol) and XPhos (19 mg, 0.04 mmol). Add 1 mL of degassed Toluene. Stir at RT for 5-10 mins until the solution turns from dark purple/red to a clear orange/brown (indicative of L-Pd(0) formation).

-

Substrate Addition: Add 6-chloronicotinamide (156 mg, 1.0 mmol), the amine partner (1.2 mmol), and NaOtBu (135 mg, 1.4 mmol).

-

Reaction: Seal the vial and heat to 100 °C for 4–12 hours.

-

Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove Pd black and salts. Concentrate and purify via flash chromatography (DCM/MeOH gradients are typical for polar nicotinamides).

Protocol B: The "Precision" Method (Amide-Preserving)

Best for complex amines, or when Protocol A leads to amide arylation/hydrolysis.

Reagents:

-

Catalyst: XPhos Pd G4 or BrettPhos Pd G4 (1-3 mol%)

-

Note: G4 precatalysts contain the ligand and Pd pre-complexed, ensuring 1:1 stoichiometry and immediate activation.

-

-

Base: K3PO4 (Tribasic, finely ground, 2.0 equiv) or Cs2CO3 (2.0 equiv).

-

Solvent: t-Amyl Alcohol (2-methyl-2-butanol) or 1,4-Dioxane.

-

Temp: 80–100 °C

Step-by-Step:

-

Charge Solids: To a reaction vial equipped with a stir bar, add 6-chloronicotinamide (1.0 mmol), Amine (1.1 mmol), Base (2.0 mmol), and the G4 Precatalyst (e.g., XPhos Pd G4, 17 mg for 2 mol%).

-

Purge: Cap the vial with a septum. Evacuate and backfill with Argon (x3).

-

Solvent: Add anhydrous t-Amyl Alcohol (4 mL) via syringe.

-

Why t-Amyl Alcohol? Higher boiling point than THF, better solubility for polar substrates than Toluene, and helps solubilize inorganic bases.

-

-

Reaction: Heat to 90 °C. Monitor by LCMS. The reaction is typically cleaner than Protocol A but may take longer (12-24 h).

-

Workup: Standard aqueous extraction or direct loading onto silica after solvent evaporation.

Troubleshooting & Optimization Logic

If conversion is low (<50%) or side products appear, consult the decision tree below.

Figure 2: Logical flow for troubleshooting reaction failures. Hydrodehalogenation (replacement of Cl with H) suggests the catalytic cycle is stalling at the reductive elimination stage, often requiring a bulkier ligand or drier conditions.

Common Failure Modes Table

| Observation | Diagnosis | Corrective Action |

| SM Recovery | Catalyst deactivation by Pyridine N. | Switch to XPhos Pd G4 (Precatalyst). Ensure inert atmosphere. |

| Hydrodehalogenation (Cl replaced by H) | Slow reductive elimination; water present.[1] | Use anhydrous solvents. Switch to BrettPhos . Increase amine concentration. |

| Bis-Arylation | Amide group reacting.[2][3][4] | Switch base to K3PO4 or Cs2CO3 .[1] Use BrettPhos (discriminates 1° amine vs amide). |

| Pd Black Precipitate | Ligand dissociation. | Increase Ligand:Pd ratio (if not using G3/G4). Lower temperature slightly. |

References

-

Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

-

Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd Precatalysts." Chemical Science.

-

Paul, F., et al. (1994). "Palladium-catalyzed coupling of aryl chlorides with amines."[3][5][6][7] Journal of the American Chemical Society.

-

BenchChem Technical Support. (2025). "Buchwald-Hartwig Amination with Chloropyridines."[1]

-

TCI Chemicals. "Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using XPhos."

Disclaimer: All protocols involve hazardous chemicals. Consult local EHS guidelines and SDS before execution.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. alfa-chemistry.com [alfa-chemistry.com]

Application Note: Process Optimization for the Hydrolysis of 6-Chloro-4-methylnicotinamide

Executive Summary

The conversion of 6-Chloro-4-methylnicotinamide to 6-chloro-4-methylnicotinic acid represents a critical transformation in the synthesis of bioactive pyridine scaffolds, particularly for c-Met and tyrosine kinase inhibitors. While amide hydrolysis is a standard organic transformation, this specific substrate presents a chemoselectivity challenge: the lability of the C6-chlorine atom.

Under standard alkaline conditions, the electron-deficient pyridine ring renders the C6-position susceptible to Nucleophilic Aromatic Substitution (

Mechanistic Insight & Critical Control Points

The Chemoselectivity Challenge

The reaction landscape is defined by the competition between the desired nucleophilic acyl substitution (at the amide) and the undesired nucleophilic aromatic substitution (at C6).

-

Pathway A (Desired): Water attacks the activated carbonyl carbon.

-

Pathway B (Undesired): Nucleophiles (

or

In strong alkaline media (NaOH), the hydroxide ion (

Reaction Pathway Diagram

Figure 1: Mechanistic competition between hydrolysis and SNAr displacement. Acidic conditions favor the solid green path.

Experimental Protocol: Acid-Mediated Hydrolysis

This protocol utilizes 6M Hydrochloric Acid. Sulfuric acid (30-50%) is a viable alternative but often complicates downstream isolation due to the high solubility of pyridine sulfates.

Materials & Reagents

| Reagent | Role | Specifications |

| 6-Chloro-4-methylnicotinamide | Substrate | Purity >98% |

| Hydrochloric Acid (6M) | Reagent/Solvent | Prepared from 37% HCl |

| Sodium Hydroxide (4M) | Neutralization | Aqueous solution |

| 2-Propanol (IPA) | Wash Solvent | HPLC Grade |

Step-by-Step Methodology

Step 1: Reaction Initiation

-

Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an internal temperature probe.

-

Charge 10.0 g (58.6 mmol) of 6-Chloro-4-methylnicotinamide.

-

Add 60 mL of 6M HCl (approx. 10 equiv). Note: High acid concentration ensures rapid protonation of the amide oxygen.

-

Begin agitation at 300 RPM.

Step 2: Thermal Processing

-

Heat the slurry to 90°C - 95°C .

-

Critical Parameter: Do not exceed 100°C (vigorous reflux) for extended periods to prevent thermal degradation of the pyridine ring.

-

-

Maintain temperature for 4 to 6 hours .

-

IPC (In-Process Control): Sample 50 µL, dilute in Acetonitrile/Water (1:1), and analyze via HPLC.

-

Target: < 1.0% remaining starting material.

-

Step 3: Isolation & Purification

-

Cool the reaction mixture to 15°C - 20°C using an ice-water bath.

-

Slowly adjust pH to 3.0 - 3.5 (the isoelectric point region) using 4M NaOH.

-

Observation: The product will precipitate as a white to off-white solid.

-

Caution: Exothermic neutralization; keep internal temp < 25°C to avoid re-dissolution or hydrolysis.

-

-

Stir the slurry at 5°C for 1 hour to maximize yield.

-

Filter the solid using a Buchner funnel.

-

Wash the cake with 2 x 10 mL of cold water followed by 1 x 10 mL of cold 2-Propanol (to aid drying).

-

Dry in a vacuum oven at 45°C for 12 hours.

Expected Results

-

Yield: 85% - 92%

-

Appearance: White crystalline powder

-

Purity (HPLC): > 98.5% (a/a)

-

Melting Point: ~178°C - 182°C (Decomposes)

Process Workflow Diagram

Figure 2: Operational workflow for the batch synthesis of 6-chloro-4-methylnicotinic acid.

Analytical Method (HPLC)[1][2]

To validate the protocol, use the following Reverse Phase HPLC method. This separates the acid product from the amide precursor and the hydroxy impurity.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 60% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (Pyridine absorption).

-

Retention Times (Approx):

-

6-Hydroxy-4-methylnicotinic acid: ~2.5 min

-

6-Chloro-4-methylnicotinic acid (Product): ~7.8 min

-

6-Chloro-4-methylnicotinamide (SM): ~9.2 min

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<70%) | Product solubility in water during workup. | Ensure pH is strictly 3.0–3.5. If pH < 1 (too acidic) or > 6 (too basic), the pyridine forms a soluble salt. |

| High Impurity (6-OH) | Reaction temperature > 100°C or reaction time > 12h.[1] | Strictly control heating mantle temp. Switch to 6M HCl if using H2SO4 (sulfate is a higher boiling solvent system). |

| Incomplete Conversion | Acid concentration too low. | Ensure HCl is at least 6M. Dilute acid slows protonation of the amide carbonyl. |

References

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (General mechanism of amide hydrolysis and pyridine reactivity).

- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley.

-

Patent CN103570612A. Preparation method of 6-chloronicotinic acid. Google Patents. Link (Describes challenges in chloronicotinic acid synthesis and avoidance of SNAr).

-

Master Organic Chemistry. Amide Hydrolysis. Link (Fundamental mechanistic grounding for acid-catalyzed hydrolysis).

-

ChemGuide. The Hydrolysis of Amides. Link (Comparison of acidic vs alkaline conditions).

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of 6-Chloro-4-methylnicotinamide in Organic Synthesis

Welcome to the technical support center for 6-Chloro-4-methylnicotinamide. This guide is designed for researchers, chemists, and drug development professionals to navigate and overcome common solubility issues encountered during the use of this compound in organic synthesis. By understanding the physicochemical properties of 6-Chloro-4-methylnicotinamide and employing strategic experimental design, you can significantly improve reaction efficiency, product yield, and purity.

Introduction to 6-Chloro-4-methylnicotinamide

6-Chloro-4-methylnicotinamide is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Its structure, featuring a chlorinated pyridine ring and a nicotinamide moiety, presents a unique set of solubility characteristics that can be challenging. The presence of the chlorine atom and the methyl group influences the molecule's polarity and crystal lattice energy, often leading to limited solubility in common organic solvents. This guide provides a systematic approach to addressing these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my 6-Chloro-4-methylnicotinamide not dissolving in the recommended solvent for my reaction?

A1: Several factors can contribute to poor solubility:

-

Solvent Polarity Mismatch: While "like dissolves like" is a fundamental principle, the polarity of 6-Chloro-4-methylnicotinamide is complex. The pyridine nitrogen and amide group provide polar character, while the chloromethyl-substituted ring is more nonpolar. Your chosen solvent may not be optimally matched.

-

Insufficient Solvent Volume: Ensure you are using a sufficient volume of solvent. A saturated solution will not allow for further dissolution.

-

Low Temperature: The solubility of most solids, including 6-Chloro-4-methylnicotinamide, generally increases with temperature.[1] Attempting to dissolve the compound at room temperature may not be effective.

-

Purity of the Compound: Impurities can significantly impact solubility by altering the crystal lattice structure.

-

Particle Size: Larger crystals have a smaller surface area-to-volume ratio, which can slow down the dissolution rate.

Q2: I'm observing precipitation of my starting material during the reaction. What can I do?

A2: Precipitation during a reaction is a clear indication that the solubility limit has been exceeded. This can be caused by:

-

Change in Solvent Composition: If your reaction generates a byproduct that alters the polarity of the solvent system, the solubility of your starting material may decrease.

-

Temperature Fluctuation: If the reaction is exothermic and no proper temperature control is in place, an initial temperature increase might be followed by cooling, causing precipitation. Conversely, for endothermic reactions, the cooling effect can reduce solubility.[1]

-

Supersaturation: You may have initially created a supersaturated solution that is now crashing out.

To address this, consider:

-

Adding a co-solvent to maintain the solubility of all components throughout the reaction.

-

Maintaining a constant and, if necessary, elevated temperature.

-

Slowing the addition of reagents to avoid sudden changes in the reaction mixture's composition.

Q3: Can I use a co-solvent to improve the solubility of 6-Chloro-4-methylnicotinamide? If so, which ones are recommended?

A3: Yes, using a co-solvent is a highly effective strategy. The goal is to create a solvent mixture with a polarity that is optimal for your compound. For heterocyclic amides, a mixture of a polar aprotic solvent with a less polar solvent can be effective.[2]

Recommended Co-solvent Systems:

-

Dichloromethane (DCM)/Methanol: DCM is a good starting point for many organic compounds, but its polarity might be insufficient. Adding a small amount of methanol can significantly increase the polarity and solvating power of the mixture.

-

Tetrahydrofuran (THF)/N,N-Dimethylformamide (DMF): THF is a versatile solvent. For particularly stubborn solubility issues, the addition of a strong polar aprotic solvent like DMF can be beneficial.[3]

-

Toluene/Acetonitrile: This combination can be useful for reactions requiring higher temperatures, with acetonitrile providing the necessary polarity to dissolve the nicotinamide derivative.

Q4: How does temperature affect the solubility of 6-Chloro-4-methylnicotinamide?

A4: For most solids dissolving in a liquid solvent, the process is endothermic, meaning that an increase in temperature will lead to an increase in solubility.[1] This is because the added thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules. For chlorinated pyridine compounds, thermodynamic studies often show that reactions and solubility are enhanced at higher temperatures.[4] It is crucial to experimentally determine the optimal temperature for your specific reaction, balancing solubility with potential thermal degradation of your reactants or products.

Q5: Are there any alternative methods to improve solubility besides solvent and temperature manipulation?

A5: Yes, several other techniques can be employed:

-

Sonication: Applying ultrasonic frequencies can help to break down the crystal lattice and accelerate the dissolution process. This is particularly useful for kinetically slow dissolutions.

-

Use of Solubility Enhancers: For certain applications, particularly in pharmaceutical formulations, complexing agents like cyclodextrins can be used to encapsulate the molecule and improve its apparent solubility.[5]

-

Formation of a More Soluble Derivative: In some synthetic routes, it may be possible to temporarily modify the structure of 6-Chloro-4-methylnicotinamide to a more soluble intermediate, and then revert it to the desired product in a later step.

Troubleshooting Guide: A Systematic Approach to Solubility Issues

If you are facing solubility challenges with 6-Chloro-4-methylnicotinamide, follow this systematic troubleshooting workflow.

Caption: Troubleshooting workflow for 6-Chloro-4-methylnicotinamide solubility.

Experimental Protocols

Protocol 1: Qualitative Solubility Assessment

This protocol allows for a quick determination of suitable solvents for 6-Chloro-4-methylnicotinamide.

Materials:

-

6-Chloro-4-methylnicotinamide

-

A selection of organic solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate, Acetonitrile, Methanol, Toluene, N,N-Dimethylformamide, Dimethyl Sulfoxide)

-

Small vials or test tubes

-

Vortex mixer

-

Hot plate/stirrer

Procedure:

-

Add approximately 10 mg of 6-Chloro-4-methylnicotinamide to a vial.

-

Add 1 mL of the chosen solvent.

-

Vortex the mixture for 30 seconds at room temperature.

-

Observe and record the solubility (e.g., freely soluble, partially soluble, insoluble).

-

If the compound is not fully soluble, gently heat the vial while stirring and observe any changes.

-

Repeat for each solvent to build a solubility profile.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This method provides the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials:

-

6-Chloro-4-methylnicotinamide

-

Chosen solvent

-

Shaking incubator or orbital shaker

-

HPLC or UV-Vis spectrophotometer

-

Syringe filters (0.45 µm)

Procedure:

-

Prepare a saturated solution by adding an excess of 6-Chloro-4-methylnicotinamide to a known volume of the solvent in a sealed flask.

-

Place the flask in a shaking incubator at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

After incubation, allow the solution to stand undisturbed for any undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any solid particles.

-

Dilute the filtrate with a known volume of the solvent.

-

Analyze the concentration of the diluted solution using a pre-calibrated HPLC or UV-Vis method.[6][7]

-

Calculate the original concentration to determine the solubility.

Data Presentation

| Solvent | Nicotinamide Solubility | Expected Solubility for 6-Chloro-4-methylnicotinamide | Rationale |

| Water | Soluble | Sparingly Soluble | The chloromethyl group increases lipophilicity, reducing aqueous solubility. |

| Methanol | Soluble[8] | Soluble | Polar protic solvent capable of hydrogen bonding with the amide and pyridine nitrogen. |

| Ethanol | Soluble[9] | Soluble | Similar to methanol, good solvating power for this class of compounds. |

| Acetone | Soluble[8] | Moderately Soluble | A polar aprotic solvent, should be a reasonable choice. |

| Ethyl Acetate | Sparingly Soluble[8] | Moderately Soluble | The ester group provides some polarity, but may be less effective than alcohols. |

| Dichloromethane | Data not readily available | Likely Moderately Soluble | A common solvent for a wide range of organic compounds.[10] |

| Tetrahydrofuran | Data not readily available | Likely Soluble | A versatile polar aprotic solvent. |

| N,N-Dimethylformamide | Soluble | Soluble | A strong polar aprotic solvent, often used for poorly soluble amides.[3] |

Logical Relationships in Solvent Selection

The choice of solvent is a critical first step in overcoming solubility issues. The following diagram illustrates the decision-making process for selecting an appropriate solvent system.

Caption: Decision-making diagram for solvent selection.

By methodically applying the principles and protocols outlined in this guide, researchers can effectively troubleshoot and overcome the solubility challenges associated with 6-Chloro-4-methylnicotinamide, leading to more successful and reproducible synthetic outcomes.

References

-

ResearchGate. (n.d.). Solubility Determination of Nicotinamide and Its Application for the Cocrystallization with Benzoic Acid. Retrieved from [Link]

- Rahimpour, E., et al. (2024). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Physical Chemistry Research, 12(1), 33-45.

- Jain, A., et al. (2007). Stacking complexation by nicotinamide: a useful way of enhancing drug solubility. Journal of Pharmaceutical Sciences, 96(5), 1093-1103.

-

Chemistry LibreTexts. (2023). Temperature Effects on Solubility. Retrieved from [Link]

-

Iraqi Journal of Pharmaceutical Sciences. (2025). Improvement of Solubility and Dissolution of Niclosamide using Metal Organic Framework 5 (MOF-5). Retrieved from [Link]

-

Wikipedia. (n.d.). Nicotinamide. Retrieved from [Link]

-

ChemSynthesis. (2025). 6-chloro-4-methylnicotinamide. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloro-N-methylnicotinamide. Retrieved from [Link]

- Saraireh, I. (2018). Thermochemical parameters of chlorinated compounds of pyridine. Computational and Theoretical Chemistry, 1146, 10-16.

- Cordier, P. (2018). Actinide-lanthanide separation with solvents on the base of amides of heterocyclic diacids. Inorganic Chemistry, 57(9), 5163-5174.

- Li, Z., et al. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. Green Chemistry, 26(1), 234-242.

-

Royal Society of Chemistry. (n.d.). Green solvents for the formation of amide linkages. Retrieved from [Link]

-

National Toxicology Program. (1996). 2-Chloropyridine. Retrieved from [Link]

-

MDPI. (n.d.). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Retrieved from [Link]

-

University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Retrieved from [Link]

-

Anapharm Bioanalytics. (n.d.). LBA and LC-MS/MS Bioanalytical Method List. Retrieved from [Link]

-

Wikipedia. (n.d.). Dichloromethane. Retrieved from [Link]

-

Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

-

ResearchGate. (2025). Microwave-promoted conversion of heterocyclic amines to corresponding amides under solvent-free conditions. Retrieved from [Link]

-

King's College London Research Portal. (n.d.). A rapid and efficient assay for the characterization of substrates and inhibitors of nicotinamide N-methyltransferase. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. Green solvents for the formation of amide linkages - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Stacking complexation by nicotinamide: a useful way of enhancing drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. physchemres.org [physchemres.org]

- 10. Dichloromethane - Wikipedia [en.wikipedia.org]

Technical Support Center: Minimizing Protodehalogenation in Palladium-Catalyzed Cross-Coupling Reactions

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth, practical solutions to a common and often frustrating side reaction in palladium-catalyzed cross-coupling reactions: protodehalogenation. Here, we move beyond simple protocols to explain the "why" behind the "how," empowering you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide: Tackling Protodehalogenation Head-On

This section addresses specific issues you might be encountering at the bench. Each answer delves into the root cause of the problem and provides a range of actionable solutions.

Question: I'm observing a significant amount of the protodehalogenated arene byproduct in my Suzuki-Miyaura coupling. What are the likely causes and how can I fix it?

Answer:

Significant protodehalogenation in a Suzuki-Miyaura coupling points to a disruption in the catalytic cycle where the desired transmetalation and reductive elimination steps are outcompeted by a pathway that replaces the halogen with a hydrogen atom.[1] This unwanted outcome can arise from several factors:

-

Formation of Palladium-Hydride (Pd-H) Species: The primary culprit is often the formation of a Pd-H species.[1] This highly reactive intermediate can undergo reductive elimination with the aryl group on the palladium complex (Ar-Pd-X) to yield the undesired protodehalogenated product (Ar-H). Sources of the hydride can include:

-

The Base: Strong bases, particularly alkoxides, can react with protic solvents (like alcohols or residual water) or even the boronic acid itself to generate Pd-H.

-

The Solvent: Protic solvents such as alcohols can directly serve as a hydride source.

-

Impurities: Trace amounts of water in your reagents or solvents are a common source of protons that can lead to the formation of Pd-H species.[2]

-

-

Slow Transmetalation: If the transmetalation step, where the organic group is transferred from the boron reagent to the palladium catalyst, is slow, it provides a larger window of opportunity for the competing protodehalogenation to occur.[1]

Actionable Solutions:

-

Optimize Your Base: The choice of base is critical.[3] Switch from strong bases like NaOH or KOH to weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1][3] These bases are less likely to promote the formation of Pd-H species.

-

Solvent Selection is Key: Favor aprotic solvents like dioxane, tetrahydrofuran (THF), or toluene over protic solvents.[1][3] If a protic solvent is necessary for solubility, consider using it as a co-solvent in minimal quantities. Ensure your solvents are rigorously dried and degassed.

-

Ligand Choice Matters: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands.[1][4] These ligands can accelerate the rate of reductive elimination of the desired product, thereby outcompeting the protodehalogenation pathway.

-

Control Water Content: While a small amount of water can sometimes be beneficial for the Suzuki-Miyaura coupling, excess water can be detrimental.[1] If working under anhydrous conditions, ensure all glassware is flame-dried and reagents are stored under an inert atmosphere.

-

Use a More Reactive Boron Reagent: Employing highly active and stable boronic acids or their corresponding esters (e.g., pinacol esters) can facilitate a faster transmetalation step, minimizing the time for protodehalogenation to take place.[1][5]

Question: My Buchwald-Hartwig amination of an aryl chloride is sluggish and primarily yields the dehalogenated starting material. What's going wrong?

Answer:

Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts in many cross-coupling reactions, including the Buchwald-Hartwig amination.[6] This inherent low reactivity can lead to a sluggish reaction where side reactions like protodehalogenation become dominant.

The core of the problem often lies in a slow oxidative addition step, which is the initial insertion of the palladium(0) catalyst into the aryl-chloride bond.[1][7] When this step is slow, the palladium catalyst can react with other components in the reaction mixture to form Pd-H species, leading to protodehalogenation.

Actionable Solutions:

-

Catalyst and Ligand System: For challenging aryl chlorides, a robust catalyst system is paramount.

-

Elevate the Reaction Temperature: Carefully increasing the reaction temperature can often overcome the activation barrier for the oxidative addition of aryl chlorides.[1]

-

Base Selection: While strong bases are typically used in Buchwald-Hartwig aminations, an excessively strong base in the presence of a protic source can exacerbate protodehalogenation. If you suspect this is an issue, consider screening different bases.

-

Solvent Choice: Ensure you are using a suitable aprotic solvent like toluene or dioxane.[8] Chlorinated solvents should be avoided as they can interfere with the catalyst.[8]

Frequently Asked Questions (FAQs)

This section provides answers to more fundamental questions about the mechanism and prevention of protodehalogenation.

Question: What is the fundamental mechanism of protodehalogenation in Pd-catalyzed cross-coupling reactions?

Answer:

Protodehalogenation, also referred to as hydrodehalogenation, is the substitution of a halogen atom on your starting material with a hydrogen atom.[1] The most prevalent mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1]

The typical catalytic cycle for a cross-coupling reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.[9][10] Protodehalogenation introduces a competing pathway. After the initial oxidative addition of the aryl halide (Ar-X) to the Pd(0) catalyst to form an Ar-Pd(II)-X intermediate, a Pd-H species can be generated. This Pd-H can then undergo reductive elimination with the aryl group to produce the undesired Ar-H product and regenerate the Pd(0) catalyst.[5]

The conversion of a C-Pd(II) bond to a C-H bond is also referred to as protodepalladation.[11]

Question: How does the choice of halide (I, Br, Cl) in my starting material affect the likelihood of protodehalogenation?

Answer:

The propensity for protodehalogenation generally follows the order of halide reactivity: I > Br > Cl.[1] Aryl and heteroaryl iodides are the most susceptible to this side reaction. This trend is directly related to the ease of oxidative addition. While aryl iodides are highly reactive and readily undergo oxidative addition, this can sometimes lead to a situation where subsequent steps in the catalytic cycle are slower, allowing more time for protodehalogenation to occur. Conversely, aryl chlorides are the least reactive in both the desired coupling and the undesired side reaction.[1]

Question: Are there specific classes of substrates that are more prone to protodehalogenation?

Answer:

Yes, certain substrates are inherently more susceptible to protodehalogenation. Electron-deficient aryl halides and particularly N-heterocyclic halides (e.g., pyridines, indoles, pyrazoles) are more prone to this side reaction.[1] The presence of the nitrogen atom in the heterocyclic ring can sometimes complicate the reaction, potentially by coordinating to the palladium catalyst and altering its reactivity. For N-H containing heterocycles like pyrroles and indoles, deprotonation by the base can increase the electron density of the ring, which can influence the reaction outcome. In some instances, protecting the N-H group can help suppress dehalogenation.[1]

Visualizing the Competing Pathways

To better understand the competition between the desired cross-coupling and the undesired protodehalogenation, the following diagrams illustrate the catalytic cycles.

Caption: Competing pathways in Pd-catalyzed cross-coupling.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Protodehalogenation in a Suzuki-Miyaura Coupling

This protocol provides a starting point for optimizing a Suzuki-Miyaura coupling where protodehalogenation is a known issue.

Materials:

-

Aryl halide (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Ligand (e.g., SPhos, 2-4 mol%)

-

Base (e.g., K₃PO₄, 2.0 mmol)

-

Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL)

-

Degassed water (if required, typically 1-2 equivalents)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, palladium pre-catalyst, ligand, and base under an inert atmosphere (e.g., argon or nitrogen).

-

Solvent Addition: Add the anhydrous, degassed solvent (and water, if applicable) via syringe.

-

Degassing: Thoroughly degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 10-15 minutes, or by subjecting the flask to three freeze-pump-thaw cycles.[1]

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]

Protocol 2: Protecting Group Strategy for N-H Containing Heterocycles

For N-H containing heterocycles prone to protodehalogenation, protection of the nitrogen can be an effective strategy.[1]

Step 1: Protection of the N-H Heterocycle

-

Choose a suitable protecting group that is stable to the cross-coupling conditions but can be easily removed later (e.g., Boc, SEM).

-

Follow standard literature procedures for the protection of your specific heterocycle.

Step 2: Suzuki-Miyaura Coupling of the Protected Heterocycle

-

Follow the general procedure outlined in Protocol 1, using your N-protected heterocyclic halide as the starting material.

Step 3: Deprotection

-

After purification of the coupled product, remove the protecting group using the appropriate deprotection conditions.

Data Summary: Influence of Reaction Parameters on Protodehalogenation

The following table summarizes general trends observed for the influence of various reaction components on the outcome of a Suzuki-Miyaura coupling, specifically regarding the formation of the protodehalogenated byproduct.

| Parameter | Condition Favoring Desired Product | Condition Favoring Protodehalogenation | Rationale |

| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos), NHCs | Less sterically demanding, electron-poor ligands | Promotes faster reductive elimination of the desired product.[1] |

| Base | Weaker inorganic bases (K₃PO₄, Cs₂CO₃, K₂CO₃) | Strong bases (NaOH, KOH, alkoxides) | Minimizes the formation of Pd-H species.[1][3] |

| Solvent | Aprotic (Toluene, Dioxane, THF) | Protic (Alcohols, excess Water) | Reduces the availability of hydride sources.[1][3] |

| Temperature | Optimal for desired reaction rate | Excessively high temperatures | Can lead to catalyst decomposition and increased side reactions. |

| Water Content | Anhydrous or minimal amount | Excess water | Can act as a proton source leading to Pd-H formation.[1] |

Note: This table provides general guidance. Optimal conditions will always be substrate-dependent and require empirical screening.

References

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

-

White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Protodepalladation as a Strategic Elementary Step in Catalysis. Retrieved from [Link]

-

Nobel Prize Outreach. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

-